 
                            Moexiprilat is the active metabolite of Moexipril, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [, , , ] Moexipril, a prodrug, is hydrolyzed in the liver to yield Moexiprilat, the pharmacologically active compound. [, , , ] Moexiprilat plays a significant role in scientific research as a potent ACE inhibitor, aiding in understanding cardiovascular physiology and potential therapeutic targets. [, ]
Moexiprilat is synthesized through the enzymatic hydrolysis of moexipril. The synthesis involves the following steps:
This method allows for efficient conversion to the active form while ensuring stability during storage and administration.
Moexiprilat's molecular structure can be described as follows:
The three-dimensional conformation of moexiprilat allows it to fit into the active site of ACE effectively, inhibiting its action.
Moexiprilat primarily participates in the following chemical reactions:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with moexiprilat.
The mechanism of action of moexiprilat involves:
This multi-faceted approach makes moexiprilat effective in managing hypertension and heart failure.
Moexiprilat exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Moexiprilat has several scientific applications:
Moexipril is a prodrug that undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, moexiprilat. This activation primarily occurs via carboxylesterase-mediated deesterification, where the ethyl ester group at the carboxyl terminus is cleaved to yield the active dicarboxylic acid moiety. The reaction follows a two-step catalytic mechanism: 1) Nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate; and 2) Collapse of the intermediate to release ethanol and form an acyl-enzyme complex, which is subsequently hydrolyzed to release moexiprilat [1] [6].
Table 1: Kinetic Parameters of Moexipril Activation
| Enzyme System | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | 
|---|---|---|---|
| Human Liver S9 | 38.2 ± 5.6 | 12.4 ± 1.8 | 0.32 ± 0.05 | 
| Recombinant CES1 | 25.7 ± 3.1 | 18.9 ± 2.2 | 0.74 ± 0.09 | 
| Intestinal S9 | >100 | 1.2 ± 0.3 | <0.01 | 
The bioactivation demonstrates nonlinear pharmacokinetics at therapeutic doses due to saturable hydrolysis, with peak plasma concentrations of moexiprilat achieved within 1.5 hours post-administration. This rapid conversion results in moexiprilat exhibiting approximately 1,000-fold greater potency than its prodrug against angiotensin-converting enzyme (ACE) [1] [8].
While hepatic conversion predominates, extrahepatic activation occurs in several tissues:
Carboxylesterase distribution was quantified using tissue-specific S9 fractions:Table 2: Tissue-Specific Hydrolytic Activity Toward Moexipril
| Tissue Source | Moexiprilat Formation Rate (pmol/min/mg protein) | Relative Activity (%) | 
|---|---|---|
| Liver | 412 ± 58 | 100.0 | 
| Intestine | 58 ± 12 | 14.1 | 
| Kidney | 19 ± 6 | 4.6 | 
| Lung | 27 ± 8 | 6.6 | 
Significant interspecies differences in moexipril activation exist due to variations in carboxylesterase expression and function:
Table 3: Species Differences in Moexipril Activation and Clearance
| Species | Activation Half-Life (min) | Fecal Excretion (%) | Key Metabolic Disparities | 
|---|---|---|---|
| Human | 45 ± 8 | >50% | High NAT-mediated reversion | 
| Rat | 14 ± 3 | 35% | Rapid biliary clearance | 
| Dog | 120 ± 25 | <10% | No back-conversion | 
| Mouse | 22 ± 5 | 60% | High oxidative metabolism | 
These differences complicate preclinical toxicity assessments, as rodent models may overpredict activation efficiency while underpredicting metabolite accumulation [2] [5].
Genetic variations significantly alter moexipril activation kinetics:
Pharmacogenetic studies demonstrate that 143G/E heterozygotes exhibit intermediate activation capacity (42-50% reduction), while 143E/E homozygotes show near-complete loss of function. Population frequencies indicate 3-5% of Europeans and 1-2% of Asians carry at least one 143E allele, creating subpopulations with inherently reduced activation capacity [6] [4].
Table 4: Functional Impact of CES1 Genetic Variants on Moexipril Activation
| Genotype/Variant | Relative Activity (%) | Moexiprilat Cmax Reduction | Clinical Relevance | 
|---|---|---|---|
| CES1 143G/G (WT) | 100 | Baseline | Normal response | 
| CES1 143G/E | 31 ± 9 | 48 ± 12% | Possible subtherapeutic levels | 
| CES1 143E/E | 8 ± 3 | 79 ± 15% | High therapeutic failure risk | 
| CES1 A(-816)C | 95 ± 11 | <5% | Negligible | 
| CES1P1 variants | 97 ± 13 | <5% | Negligible | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1